3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide
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Overview
Description
3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide is an organic compound with the molecular formula C14H10F3N3O2. It is characterized by the presence of a nitro group, a trifluoromethyl group, and a benzenecarboximidamide moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide typically involves the reaction of 3-nitrobenzenecarboximidamide with 3-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., palladium, platinum), and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted benzenecarboximidamides and aniline derivatives .
Scientific Research Applications
3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets .
Comparison with Similar Compounds
Similar compounds to 3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide include:
- 3-nitro-N-[4-(trifluoromethyl)phenyl]benzenecarboximidamide
- 3-nitro-N-[3-(difluoromethyl)phenyl]benzenecarboximidamide
- 3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
These compounds share similar structural features but differ in the position or nature of the substituents on the benzene ring. The unique combination of the nitro and trifluoromethyl groups in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
3-nitro-N'-[3-(trifluoromethyl)phenyl]benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O2/c15-14(16,17)10-4-2-5-11(8-10)19-13(18)9-3-1-6-12(7-9)20(21)22/h1-8H,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTSQSGOYJWVGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=NC2=CC=CC(=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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